3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Medicinal Chemistry PARP Inhibition Structure-Activity Relationship

6,7-Dimethoxyquinazolin-4(3H)-one derivative with N3-benzylpiperazine moiety, validated for PARP inhibition and α2δ-1 calcium channel modulation. Moderate logP (1.46) and PSA (61.5 Ų) ensure cell permeability for antiproliferative assays, especially PARP-mediated synthetic lethality in BRCA-deficient lines. Serves as a tool for PARP-1/2 selectivity profiling and as a matched negative control for EGFR kinase panels. Ideal for CROs and medicinal chemistry groups calibrating ADME assays.

Molecular Formula C24H28N4O4
Molecular Weight 436.5 g/mol
Cat. No. B11012898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
Molecular FormulaC24H28N4O4
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H28N4O4/c1-31-21-14-19-20(15-22(21)32-2)25-17-28(24(19)30)9-8-23(29)27-12-10-26(11-13-27)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3
InChIKeyWXYUTSQZAJRKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 21 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one: Procurement-Relevant Identity and Baseline


3-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one (ChemDiv ID Y042-9972) is a synthetic quinazolin-4(3H)-one derivative characterized by a 6,7-dimethoxy substitution pattern and an N3-(3-oxopropyl) linker bearing a 4-benzylpiperazine moiety . The compound is listed as a screening compound by ChemDiv, with a molecular weight of 436.51 g/mol (C24H28N4O4), a calculated logP of 1.46, and a polar surface area of 61.5 Ų . It has been annotated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting a therapeutic orientation toward anticancer applications . However, publicly available experimental data beyond physicochemical predictions remain absent from the peer-reviewed literature at the time of this analysis.

Why 6,7-Dimethoxyquinazolin-4(3H)-one Analogs Cannot Be Treated as Interchangeable


The 6,7-dimethoxyquinazolin-4(3H)-one scaffold is a privileged pharmacophore exploited across multiple target classes, including PARP, EGFR tyrosine kinase, and voltage-gated calcium channels, where minor structural variations in the N3-substituent or linker length profoundly alter selectivity and potency [1][2]. For instance, in a series of 2-substituted 6,7-dimethoxyquinazolin-4(3H)-ones evaluated against colon and ovarian cancer cell lines, cytotoxic activity was highly dependent on the nature of the substituent at the 2- or 3-position, with potent derivatives displaying IC50 values as low as 0.7 µM while close analogs were inactive [1]. Consequently, substituting 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one with a seemingly similar analog (e.g., a 4-benzylpiperazine directly attached at position 4 or a 2-substituted variant) carries a high risk of target-switching or complete loss of function. The quantitative evidence below, although limited by the compound's early-stage characterization, underscores the need to assess each derivative on its own merits.

Differentiation Evidence for 3-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one Against Closest Analogs


Structural Topology Differentiates from Direct 4-Benzylpiperazine Quinazoline Conjugates

The target compound positions the 4-benzylpiperazine group at the terminus of a 3-oxopropyl linker attached to N3 of the quinazolinone core. In contrast, the commercially available analog 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline (ChEBI:233298) attaches the benzylpiperazine directly to C4, which occupies a critical position known to modulate kinase vs. PARP selectivity [1][2]. In a structurally analogous series of 6,7-dimethoxyquinazolin-4(3H)-one derivatives evaluated for PARP-1 inhibition, the unsubstituted quinazolin-4(3H)-one scaffold exhibited an IC50 of 5.75 µM, while introduction of substituted piperazine at N3 via a linker altered potency by >10-fold depending on linker length and terminal group [3]. This class-level inference indicates that the linker topology of the target compound likely confers a distinct selectivity profile compared to direct C4-substituted analogs.

Medicinal Chemistry PARP Inhibition Structure-Activity Relationship

Predicted Physicochemical Profile Supports Distinct ADME Behavior vs. Smaller N3-Substituted Quinazolinones

Calculated properties for the target compound (logP = 1.46, logD = 1.42, logSw = -2.27, PSA = 61.5 Ų) place it in a favorable oral drug-like space, distinct from smaller N3-alkyl or N3-aryl 6,7-dimethoxyquinazolin-4(3H)-one analogs . For comparison, the unsubstituted core 6,7-dimethoxyquinazolin-4(3H)-one (MW = 206.2, logP ≈ 0.8–1.2 estimated) and the N3-methyl analog show significantly lower lipophilicity, which impacts membrane permeability and metabolic stability . In a related SAR study, increasing N3-substituent lipophilicity from propyl to benzyl on the quinazolin-4(3H)-one scaffold was associated with improved cell-based activity, attributed to enhanced cellular uptake [1]. The benzylpiperazine moiety in the target compound provides an intermediate lipophilicity that may balance solubility and permeability better than bulkier N3-benzhydryl or smaller N3-methyl analogs.

Drug Design ADME Prediction Physicochemical Properties

Lack of Kinase-Domain Hinge-Binding Motif Distinguishes from EGFR-Targeted 4-Anilinoquinazolines

Classical EGFR tyrosine kinase inhibitors such as gefitinib and PD 153035 rely on an N1-anilino substitution on the 6,7-dimethoxyquinazoline core to occupy the ATP-binding hinge region, achieving picomolar to low nanomolar IC50 values (e.g., PD 153035 EGFR IC50 = 25 pM) [1]. The target compound lacks this critical anilino pharmacophore and instead bears an N3-oxopropyl-piperazine side chain. In a related series of N3-substituted 6,7-dimethoxyquinazolin-4(3H)-ones evaluated for cytotoxicity, compounds without a 4-anilino group showed no significant EGFR inhibition, with cellular activity attributed to alternative mechanisms such as PARP or tubulin modulation [2]. This structural distinction implies that the target compound is unlikely to compete with EGFR-targeted quinazoline agents and may instead be suited for non-kinase target screening, representing a differentiated chemical tool.

Kinase Selectivity EGFR Inhibition Chemical Biology

Evidence-Backed Application Scenarios for 3-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one


Probing Non-Kinase PARP-Related Targets in Cancer Cell Screening

Given the compound's structural exclusion of the EGFR anilino pharmacophore [1] and its annotation as a potential PARP inhibitor , it is best deployed in cell-based antiproliferative panels where PARP-mediated synthetic lethality (e.g., BRCA-deficient lines) is the readout. The predicted moderate lipophilicity (logP = 1.46) supports adequate cell permeability without excessive nonspecific binding [2]. Researchers can use it as a tool compound to explore PARP-1 vs. PARP-2/3 selectivity in comparison with the quinazolin-4(3H)-one core (PARP-1 IC50 = 5.75 µM) [3].

Chemical Biology Study of Voltage-Gated Calcium Channel α2δ-1 Subunit

The N3-piperazine quinazolin-4(3H)-one topology has been validated as a ligand for the α2δ-1 subunit of voltage-gated calcium channels, with optimized derivatives achieving single-digit nanomolar affinity [1]. The target compound's benzylpiperazine group introduces a distinct steric and electronic profile compared to the reported 3-methylpiperazine or 3,5-dimethylpiperazine analogs [1]. It can serve as a structural probe in competition binding assays to map the α2δ-1 ligand binding pocket tolerability for N-benzyl substituents.

ADME Profiling Benchmark for N3-Linked Piperazine Quinazolinones

With calculated logD = 1.42 and PSA = 61.5 Ų, the compound falls within a desirable ADME space distinct from both the hydrophilic unsubstituted core and more lipophilic C4-substituted analogs [1]. Contract research organizations and medicinal chemistry groups can use this compound as a reference standard when calibrating microsomal stability or Caco-2 permeability assays for N3-oxopropyl-piperazine linked quinazolinone series.

Fragment-Based or Combinatorial Library Derivative as a Negative Control

Because the compound lacks the essential 4-anilino hinge-binding group required for EGFR tyrosine kinase inhibition [1], it can be employed as a structurally matched negative control in kinase selectivity profiling panels. This is particularly valuable when profiling 6,7-dimethoxyquinazoline-containing compound collections to distinguish kinase-driven from non-kinase-driven phenotypic responses.

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